molecular formula C24H25N3O3S B2406231 2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one CAS No. 610759-84-7

2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one

Cat. No.: B2406231
CAS No.: 610759-84-7
M. Wt: 435.54
InChI Key: QCJMYFCZFFUWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an amino group, a benzo[d]thiazole moiety, a piperidine ring, and a chromenone core, which contribute to its diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

The primary target of TCMDC-124009, also known as 2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein synthesis within the malaria parasite, making it a promising target for antimalarial drugs .

Mode of Action

TCMDC-124009 acts as a pro-inhibitor . It inhibits protein translation and activates the amino acid starvation response by forming an Asn-TCMDC-124009 adduct via enzyme-mediated production . This mechanism is referred to as reaction hijacking . The human AsnRS is much less susceptible to this reaction hijacking mechanism .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-124009 disrupts the protein synthesis pathway in the malaria parasite. This disruption leads to an activation of the amino acid starvation response, which can cause cell death .

Pharmacokinetics

The compound has been described as having potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development , suggesting favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of TCMDC-124009’s action include the inhibition of protein translation and the activation of the amino acid starvation response within the malaria parasite. These effects can lead to the death of the parasite .

Action Environment

The action, efficacy, and stability of TCMDC-124009 can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the parasite’s resistance mechanisms. Tcmdc-124009 has been shown to have a low propensity for resistance development , suggesting that it may remain effective even in environments with high levels of drug resistance.

Biochemical Analysis

Biochemical Properties

TCMDC-124009 interacts with the enzyme Prolyl-tRNA synthetase in Plasmodium falciparum . This interaction is selective and allosteric, meaning it occurs at a site other than the enzyme’s active site . The compound’s interaction with this enzyme is part of its role in biochemical reactions .

Cellular Effects

The effects of TCMDC-124009 on cellular processes are primarily related to its inhibition of Prolyl-tRNA synthetase . By inhibiting this enzyme, TCMDC-124009 can potentially disrupt protein synthesis within the cell, affecting various cellular functions .

Molecular Mechanism

TCMDC-124009 exerts its effects at the molecular level through its interaction with Prolyl-tRNA synthetase . The compound binds to this enzyme outside of the active site, inhibiting its function . This interaction can lead to changes in gene expression and protein synthesis within the cell .

Temporal Effects in Laboratory Settings

The compound has been shown to selectively inhibit Prolyl-tRNA synthetase, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

TCMDC-124009 is involved in the metabolic pathway related to protein synthesis, specifically the process of tRNA synthetase . It interacts with the enzyme Prolyl-tRNA synthetase, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its interaction with Prolyl-tRNA synthetase, it is likely that it is transported to sites where this enzyme is active .

Subcellular Localization

The subcellular localization of TCMDC-124009 is likely related to the location of Prolyl-tRNA synthetase within the cell . As TCMDC-124009 interacts with this enzyme, it may be localized to the same subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: Another compound with a benzo[d]thiazole moiety, known for its anti-cancer properties.

    2-amino-3-(benzo[d]thiazol-2-yl)propanoic acid:

Uniqueness

What sets 2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one apart is its combination of functional groups, which confer a unique set of chemical and biological properties. Its ability to act as a topoisomerase I inhibitor, combined with its potential for further functionalization, makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-24(2)10-5-11-27(13-24)12-15-17(28)9-8-14-20(29)19(22(25)30-21(14)15)23-26-16-6-3-4-7-18(16)31-23/h3-4,6-9,28H,5,10-13,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJMYFCZFFUWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=NC5=CC=CC=C5S4)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.